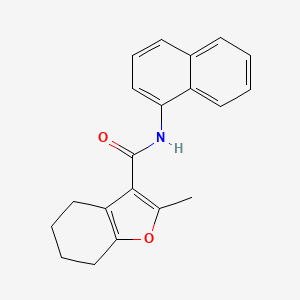![molecular formula C19H29N3O4S B5409864 N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5409864.png)
N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in various signaling pathways, including Wnt signaling, insulin signaling, and cell cycle regulation. SB-216763 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
作用機序
N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide inhibits GSK-3 by binding to the ATP binding site of the enzyme. GSK-3 plays a key role in various signaling pathways by phosphorylating downstream targets. By inhibiting GSK-3, this compound can modulate these signaling pathways and alter cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. For example, in pancreatic beta cells, this compound has been shown to increase insulin secretion and improve glucose metabolism. In neuronal cells, this compound has been shown to protect against neurodegeneration and promote neuronal survival. This compound has also been shown to inhibit cell cycle progression and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its specificity for GSK-3. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of GSK-3 in various biological processes. However, one limitation of this compound is its relatively low potency compared to other GSK-3 inhibitors. This may limit its usefulness in certain experimental settings.
将来の方向性
There are many future directions for research involving N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One area of interest is the role of GSK-3 in the regulation of circadian rhythms. This compound has been shown to affect the circadian clock in various organisms, and further research in this area may lead to new insights into the regulation of biological rhythms. Another area of interest is the role of GSK-3 in the regulation of autophagy, a cellular process that is involved in the degradation of damaged or unwanted proteins and organelles. This compound has been shown to modulate autophagy in various cell types, and further research in this area may lead to new therapies for diseases involving autophagy dysfunction.
合成法
N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-methoxy-5-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The amino group is then sulfonated using chlorosulfonic acid to form N-cyclohexyl-2-methoxy-5-aminosulfonylbenzamide. Finally, the piperazine ring is added using 1-benzyl-4-methylpiperazine and triethylamine.
科学的研究の応用
N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been used in various scientific research studies to investigate the role of GSK-3 in various biological processes. For example, this compound has been used to study the role of GSK-3 in the regulation of insulin signaling and glucose metabolism. It has also been used to investigate the role of GSK-3 in the development of Alzheimer's disease and other neurodegenerative disorders. This compound has also been used to study the role of GSK-3 in the regulation of cell cycle progression and apoptosis.
特性
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQTIQKCCRAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5409782.png)
![(3-endo)-8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5409796.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5409800.png)
![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)
![1-(6-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-3-pyridinyl)ethanone](/img/structure/B5409809.png)

![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5409829.png)
![ethyl 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5409837.png)
![2-{2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5409843.png)
![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5409847.png)
![N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5409852.png)
![ethyl 4-(3-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5409857.png)
![1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide](/img/structure/B5409870.png)
![1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5409877.png)